molecular formula C8H12O2 B6235023 (1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2566-59-8

(1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B6235023
CAS No.: 2566-59-8
M. Wt: 140.18 g/mol
InChI Key: JESWDXIHOJGWBP-DSYKOEDSSA-N
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Description

“(1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C7H10O3 . It is a bicyclic compound, meaning it contains two rings in its structure . The compound is related to other bicyclic compounds such as “(1R,2S,4S)-7-oxabicyclo [2.2.1]heptane-2-carboxylic acid” and "(1S,2R,4R)-7- (tert-Butoxycarbonyl)-7-azabicyclo [2.2.1]heptane-2-carboxylic acid" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo [2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5-,6+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound is a powder with a melting point of 85-86 degrees Celsius . It has a molecular weight of 142.15 .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the bicyclic ring system and the introduction of the carboxylic acid functional group.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the bicyclic intermediate", "Step 2: Reduction of the bicyclic intermediate using sodium borohydride to form the corresponding diol", "Step 3: Oxidation of the diol using sodium periodate to form the dialdehyde", "Step 4: Acid-catalyzed intramolecular aldol condensation of the dialdehyde to form the bicyclic ketone", "Step 5: Reduction of the bicyclic ketone using sodium borohydride to form the corresponding alcohol", "Step 6: Oxidation of the alcohol using sodium chlorite to form the ketone", "Step 7: Hydrolysis of the ketone using sodium hydroxide to form the carboxylic acid", "Step 8: Acidification of the reaction mixture using hydrochloric acid to precipitate the carboxylic acid", "Step 9: Purification of the carboxylic acid using recrystallization from ethyl acetate/methanol/water mixture" ] }

CAS No.

2566-59-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10)/t5-,6+,7-/m1/s1

InChI Key

JESWDXIHOJGWBP-DSYKOEDSSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@H]2C(=O)O

Canonical SMILES

C1CC2CC1CC2C(=O)O

Purity

95

Origin of Product

United States

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